molecular formula C10H8FN3O2 B8808908 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

Cat. No. B8808908
M. Wt: 221.19 g/mol
InChI Key: OFQPXQKCDVRGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H8FN3O2 and its molecular weight is 221.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-fluoro-4-nitrophenyl)-2-methyl-1H-imidazole

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-2-methylimidazole

InChI

InChI=1S/C10H8FN3O2/c1-7-12-4-5-13(7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3

InChI Key

OFQPXQKCDVRGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methylimidazole (9.02 g, 0.11 M) and N,N-diisopropylethylamine (32.2 g, 0.25 M) were dissolved in acetonitrile (160 ml), and 3,4-difluoronitrobenzene (15.9 g, 0.1 M) added. The mixture was stirred and heated to reflux under nitrogen for 24 hours. Solvent was evaporated, the residue dissolved in ethyl acetate (300 ml), washed with water (150 ml), brine (150 ml), and dried (magnesium sulfate). The residue was recrystallised from a mixture of ethyl acetate (25 ml) and cyclohexane (150 ml) with the addition of charcoal to give the title compound (11.5 g), mp 106–107°.
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9.02 g
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32.2 g
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160 mL
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15.9 g
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reactant
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Synthesis routes and methods II

Procedure details

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